molecular formula C12H16N2O2 B7511389 3-(oxolan-2-yl)-N-pyridin-3-ylpropanamide

3-(oxolan-2-yl)-N-pyridin-3-ylpropanamide

Cat. No. B7511389
M. Wt: 220.27 g/mol
InChI Key: PMMZXXCEBMFITO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(oxolan-2-yl)-N-pyridin-3-ylpropanamide is a chemical compound that belongs to the class of amides. It has been extensively studied for its potential use in scientific research due to its unique properties.

Mechanism of Action

The mechanism of action of 3-(oxolan-2-yl)-N-pyridin-3-ylpropanamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been shown to protect neurons from oxidative stress and inflammation, which are two key factors in the development of neurodegenerative diseases.
Biochemical and Physiological Effects:
3-(oxolan-2-yl)-N-pyridin-3-ylpropanamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in cancer cell growth, which can lead to the death of cancer cells. It has also been shown to protect neurons from oxidative stress and inflammation, which can help to prevent the development of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(oxolan-2-yl)-N-pyridin-3-ylpropanamide in lab experiments is its potential use as a drug candidate for various diseases. Its unique properties make it an attractive target for drug development. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to optimize its use as a drug candidate.

Future Directions

There are several future directions for the study of 3-(oxolan-2-yl)-N-pyridin-3-ylpropanamide. One direction is to further study its mechanism of action to better understand how it works. This can help to optimize its use as a drug candidate for various diseases. Another direction is to study its potential use in combination with other drugs to enhance its efficacy. Finally, studying its potential use in animal models of disease can help to determine its safety and efficacy in vivo.

Synthesis Methods

The synthesis of 3-(oxolan-2-yl)-N-pyridin-3-ylpropanamide involves the reaction of 2-pyridinecarboxylic acid with 2-amino-1-propanol to form 2-(pyridin-3-yl)propan-2-ol. This intermediate compound is then reacted with oxalyl chloride to form 3-(oxolan-2-yl)propanoyl chloride. Finally, the 3-(oxolan-2-yl)propanoyl chloride is reacted with 2-(pyridin-3-yl)propan-2-amine to form 3-(oxolan-2-yl)-N-pyridin-3-ylpropanamide.

Scientific Research Applications

3-(oxolan-2-yl)-N-pyridin-3-ylpropanamide has been used in scientific research as a potential drug candidate for various diseases. It has been studied for its potential use in treating cancer, Alzheimer's disease, and Parkinson's disease. The compound has been shown to have anti-cancer properties by inhibiting the growth of cancer cells. It has also been shown to have neuroprotective effects in animal models of Alzheimer's and Parkinson's disease.

properties

IUPAC Name

3-(oxolan-2-yl)-N-pyridin-3-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c15-12(6-5-11-4-2-8-16-11)14-10-3-1-7-13-9-10/h1,3,7,9,11H,2,4-6,8H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMMZXXCEBMFITO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CCC(=O)NC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(oxolan-2-yl)-N-pyridin-3-ylpropanamide

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